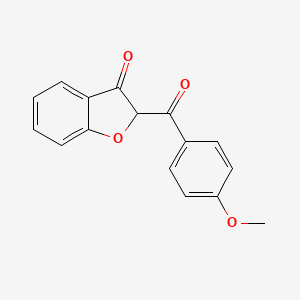

3(2H)-Benzofuranone, 2-p-anisoyl-

Description

Contextualization within the Benzofuranone Class of Organic Compounds

The benzofuranone scaffold is a prominent heterocyclic system consisting of a benzene (B151609) ring fused to a furanone ring. semanticscholar.org This core structure is present in a multitude of natural products and synthetically derived molecules. researchgate.net The inherent structural features of benzofuranones make them versatile building blocks in organic synthesis and a privileged scaffold in medicinal chemistry. researchgate.netresearchgate.net

Derivatives of benzofuran (B130515) have demonstrated a wide array of biological and pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. semanticscholar.orgresearchgate.net The ability to introduce various substituents at different positions on the benzofuranone core allows chemists to fine-tune the molecule's properties, leading to the development of new therapeutic agents and other functional materials. semanticscholar.org The 3(2H)-benzofuranone isomer, in particular, is a key structural motif in many biologically active compounds.

Historical Development and Initial Synthetic Pursuits of 3(2H)-Benzofuranone, 2-p-anisoyl-

While a singular, seminal publication detailing the first synthesis of 3(2H)-Benzofuranone, 2-p-anisoyl- is not readily apparent, its creation can be understood through established and classical synthetic methodologies for this class of compounds. The construction of the 2-aroyl-3(2H)-benzofuranone system has been a subject of organic synthesis for many decades.

One of the most venerable and likely initial routes for synthesizing compounds of this nature involves the Baker–Venkataraman rearrangement . This reaction pathway typically starts with the acylation of a 2'-hydroxyacetophenone (B8834) with an appropriate acyl chloride, in this case, p-anisoyl chloride. The resulting ester then undergoes a base-catalyzed rearrangement to form a 1,3-diketone, which subsequently cyclizes under acidic conditions to yield the final benzofuranone product.

An alternative, closely related approach is the Claisen condensation of a 2'-hydroxyacetophenone with a p-methoxybenzoate ester, such as methyl anisate, followed by cyclization. The required starting materials, such as 2'-Hydroxyacetophenone and p-Anisaldehyde (a precursor to p-anisoyl derivatives), are readily available chemicals. guidechem.com The biosynthesis of p-anisaldehyde itself has been studied in fungi, highlighting the natural origins of key precursors for these synthetic targets. nih.gov

Modern synthetic strategies for the benzofuranone core have since expanded significantly, employing transition-metal catalysis and other novel methodologies to improve efficiency and substrate scope. organic-chemistry.org These include palladium-catalyzed C-H activation and intramolecular C-O bond formation, as well as metal-free tandem Friedel-Crafts/lactonization reactions. organic-chemistry.org

Overview of Current Academic Research Trajectories for 3(2H)-Benzofuranone, 2-p-anisoyl-

Current research involving the benzofuranone class of compounds is heavily focused on exploring their potential as therapeutic agents. researchgate.net The structural similarity of some benzofuranones to chalcones has prompted investigations into their use as inhibitors of various enzymes and biological pathways. nih.gov

Key Research Areas for Benzofuranone Derivatives:

| Research Area | Findings and Significance | Citations |

|---|---|---|

| Anticancer Activity | Benzofuran derivatives have emerged as potent cytotoxic agents against various cancer cell lines. Research focuses on creating hybrid molecules to enhance efficacy. | semanticscholar.orgresearchgate.net |

| Antimalarial Activity | Certain (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranone derivatives show high activity against drug-resistant strains of P. falciparum. | nih.gov |

| Enzyme Inhibition | Methoxy-substituted 2-benzylidenebenzofuran-3(2H)-ones have been identified as potent inhibitors of alkaline phosphatase (AP). | nih.gov |

The specific compound, 3(2H)-Benzofuranone, 2-p-anisoyl-, fits squarely within these research trajectories. The presence of the p-methoxybenzoyl (p-anisoyl) group is particularly noteworthy. Studies on related benzofuranone structures have shown that methoxy (B1213986) substitutions on the phenyl ring can be crucial for potent biological activity. nih.gov For instance, a derivative with a methoxy group at the para-position of the benzylidene ring exhibited the most potent inhibitory activity against alkaline phosphatase in one study. nih.gov

Given this context, 3(2H)-Benzofuranone, 2-p-anisoyl- is likely being synthesized and studied as part of compound libraries designed to probe structure-activity relationships. It serves as a valuable intermediate for creating more complex molecules and as a candidate for screening in a wide range of biological assays aimed at discovering new lead compounds for drug development.

Structure

3D Structure

Properties

CAS No. |

10173-84-9 |

|---|---|

Molecular Formula |

C16H12O4 |

Molecular Weight |

268.26 g/mol |

IUPAC Name |

2-(4-methoxybenzoyl)-1-benzofuran-3-one |

InChI |

InChI=1S/C16H12O4/c1-19-11-8-6-10(7-9-11)14(17)16-15(18)12-4-2-3-5-13(12)20-16/h2-9,16H,1H3 |

InChI Key |

NEWIUHRSKZBOHT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2C(=O)C3=CC=CC=C3O2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 2h Benzofuranone, 2 P Anisoyl and Its Analogues

Established Reaction Pathways and Mechanistic Elucidation in 3(2H)-Benzofuranone, 2-p-anisoyl- Synthesis

Traditional methods for constructing the 3(2H)-benzofuranone scaffold, including the specific target compound 3(2H)-Benzofuranone, 2-p-anisoyl-, have relied on several key catalytic systems and reaction types. These established pathways have been instrumental in providing access to a wide array of benzofuranone derivatives, allowing for detailed mechanistic studies that have further refined these synthetic approaches.

Gold-Catalyzed Isomerization and Cyclization Approaches to Benzofuranones

Gold catalysis has emerged as a powerful tool for the synthesis of benzofuranones, primarily through the cycloisomerization of ortho-alkynylphenols. researchgate.netresearchgate.netresearchgate.net This method takes advantage of the high affinity of gold catalysts for alkynes, activating them towards nucleophilic attack by the phenolic hydroxyl group. rsc.orgresearchgate.net The reaction can proceed under mild conditions and often with high chemoselectivity. researchgate.net

The general mechanism involves the coordination of the gold(I) or gold(III) catalyst to the alkyne, which increases its electrophilicity. acs.org This is followed by an intramolecular 5-endo-dig or 6-exo-dig cyclization, where the phenolic oxygen attacks the activated alkyne. Subsequent protodeauration or other terminating steps then regenerate the catalyst and yield the benzofuranone product. acs.org Some protocols may utilize co-catalysts or additives, such as acids or oxidants like Selectfluor, to facilitate the reaction and improve yields. researchgate.netresearchgate.netacs.org For instance, the use of a gold(I) catalyst in conjunction with Selectfluor has been reported for the cycloisomerization of o-alkynyl phenols to furnish benzofuran-3(2H)-ones. researchgate.net

Furthermore, gold catalysis can be employed in tandem or cascade reactions, allowing for the construction of more complex benzofuranone derivatives in a single step. researchgate.net These reactions can involve subsequent hydroarylation or coupling reactions, expanding the synthetic utility of this methodology. researchgate.net

Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation for Benzofuranone Scaffolds

Palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) represents a sophisticated method for the enantioselective synthesis of benzofuranone scaffolds bearing a chiral center at the C2 position. researchgate.netnih.gov This reaction typically involves the use of a palladium catalyst in combination with a chiral ligand to control the stereochemical outcome. rsc.orgnih.gov

The mechanism of the Pd-DAAA begins with the coordination of the palladium(0) complex to an allylic enol carbonate or a similar substrate. nih.gov This is followed by oxidative addition to form a π-allylpalladium(II) intermediate and the release of a carbonate. Decarboxylation of the carbonate generates an enolate in situ. The crucial enantioselective step involves the nucleophilic attack of this enolate on the π-allylpalladium complex, guided by the chiral ligand, to form the C-C bond and regenerate the palladium(0) catalyst. nih.gov This method has proven to be highly effective for creating sterically hindered α-aryl-β-keto esters derived from benzofuran-3(2H)-one. researchgate.net The choice of the chiral ligand, such as the (R,R)-ANDEN phenyl Trost ligand, is critical for achieving high enantioselectivity. researchgate.net

This strategy offers an elegant way to construct chiral benzofuranone cores, which are key components of various natural products, including flavaglines. researchgate.netthieme-connect.de The reaction conditions are generally mild, and the method demonstrates good functional group tolerance. thieme-connect.de

Condensation Reactions Involving Aromatic and Heterocyclic Precursors

Condensation reactions are a cornerstone in the synthesis of 2-aroyl-3(2H)-benzofuranones and their analogues. A common and effective approach involves the reaction of a substituted salicylaldehyde (B1680747) or a 2-hydroxyacetophenone (B1195853) derivative with an α-bromo acetophenone (B1666503) in the presence of a base. mdpi.comresearchgate.net

A widely employed method is the one-step cyclization reaction where a 1-(2-hydroxyphenyl)ethanone derivative reacts with a substituted α-bromo acetophenone. mdpi.com This reaction is typically carried out in a suitable solvent such as acetonitrile, with a base like anhydrous potassium carbonate (K₂CO₃), often under reflux conditions. mdpi.com This approach has been successfully used to synthesize a variety of 2-aroyl-3-methyl-5-bromobenzo[b]furan derivatives in good yields. mdpi.com Similarly, 2-aroyl-5-bromobenzo[b]furan derivatives can be obtained through the condensation of a salicylaldehyde derivative with a 2-bromo-1-phenylethanone. mdpi.com

Another variation involves the Knoevenagel condensation of a benzofuran-3(2H)-one with an aromatic aldehyde. mdpi.comresearchgate.net This reaction can be catalyzed by various acidic or basic catalysts. arkat-usa.org For instance, clay catalysts under microwave irradiation have been used for the solventless condensation of benzofuran-3(2H)-one with α,β-dicarbonyl compounds to produce acyl-aurones. mdpi.com This highlights the versatility of condensation reactions in providing access to a diverse range of benzofuranone structures. A metal-free, one-pot intermolecular condensation between α-hydroxy aryl ketones and resorcinol (B1680541) derivatives has also been reported for the synthesis of benzofuranones. grafiati.com

Novel and Green Chemistry Strategies for Environmentally Benign 3(2H)-Benzofuranone, 2-p-anisoyl- Synthesis

In recent years, the principles of green chemistry have increasingly influenced the development of synthetic methodologies for 3(2H)-benzofuranones. These strategies focus on improving atom economy, employing selective catalysts, and utilizing sustainable solvents and reaction conditions to minimize environmental impact.

Catalytic Systems for Enhanced Atom Economy and Selectivity

The development of advanced catalytic systems is at the forefront of green synthetic chemistry for benzofuranones. The goal is to maximize the incorporation of all atoms from the starting materials into the final product, a concept known as atom economy. nih.gov

Visible-light-promoted cyclization reactions have emerged as a highly atom-economical approach. nih.gov For example, the treatment of 1,6-enynes and bromomalonates via a visible-light-promoted cyclization without the need for a photocatalyst, oxidant, transition metal, or additive has been reported to produce benzofuran (B130515) derivatives. nih.gov This radical-mediated pathway proceeds through a 5-exo-dig cyclization, nucleophilic substitution, and aromatization. nih.gov

Catalytic systems that enable C-H activation and functionalization also contribute to improved atom economy by avoiding the need for pre-functionalized substrates. Rhodium-catalyzed [3+2] annulation of 2-alkenylphenols and N-phenoxyacetamides is one such example, providing access to 2,3-dihydrobenzofurans with high yields. rsc.org Similarly, iodide salt-catalyzed oxidative coupling of benzofuran-3(2H)-ones with acids and amines using air as the oxidant offers a green and sustainable method. acs.org This approach achieves high atom economy as the main byproduct is water. acs.org

| Catalyst System | Reactants | Product | Key Features |

| Visible Light | 1,6-enynes, Bromomalonates | Benzofuran derivatives | No photocatalyst, oxidant, or metal; high atom economy. nih.gov |

| Rhodium(III) | 2-Alkenylphenols, N-phenoxyacetamides | 2,3-Dihydrobenzofurans | C-H activation; high yields. rsc.org |

| Iodide Salt | Benzofuran-3(2H)-ones, Acids/Amines | 2-Acyloxyaminobenzofuran-3(2H)-ones, α-Ketoamides | Air as oxidant; water as byproduct. acs.org |

Sustainable Solvent Systems and Reaction Conditions

The choice of solvent plays a critical role in the environmental footprint of a chemical process. Green chemistry encourages the use of sustainable solvents or, ideally, solvent-free conditions.

Water has been explored as a green solvent for the synthesis of aurones, which are structurally related to 2-aroyl-benzofuranones, via the condensation of benzofuranone with aromatic aldehydes. arkat-usa.orgresearchgate.net This method offers advantages such as the absence of a catalyst, simple work-up, and no need for chromatographic purification. researchgate.net

Natural deep eutectic solvents (NaDES) are another class of green solvents that are gaining attention. researchgate.net These solvents, derived from naturally occurring components like amino acids and sugars, can also act as catalysts. researchgate.netmdpi.com For instance, L-proline-based NaDES have been effectively used as both the solvent and catalyst for the ultrasound-assisted Knoevenagel condensation of benzofuranone with substituted benzaldehydes to produce aurones in high yields. researchgate.netmdpi.com The recyclability and reusability of these solvents further enhance their sustainability. mdpi.com

Microwave irradiation, often in conjunction with solvent-free conditions, provides an energy-efficient alternative to conventional heating. mdpi.com The condensation of benzofuran-3(2H)-one with α,β-dicarbonyl compounds using clay as a catalyst under microwave irradiation is a prime example of a solventless and efficient green synthetic method. mdpi.com

| Solvent/Condition | Reaction Type | Reactants | Product | Advantages |

| Water | Condensation | Benzofuranone, Aromatic Aldehyde | Aurones | No catalyst, simple work-up. arkat-usa.orgresearchgate.net |

| Natural Deep Eutectic Solvents (NaDES) | Knoevenagel Condensation | Benzofuranone, Substituted Benzaldehydes | Aurones | Recyclable, acts as catalyst. researchgate.netmdpi.com |

| Microwave/Solvent-free | Condensation | Benzofuran-3(2H)-one, α,β-Dicarbonyl Compounds | Acyl-aurones | Energy efficient, no solvent. mdpi.com |

| Cyrene and γ-valerolactone (GVL) | Reductive Homocoupling | Pyridine | Bipyridine | Bio-based, alternative to conventional solvents. thieme-connect.com |

Asymmetric Synthesis Approaches for Enantiomerically Pure 3(2H)-Benzofuranone, 2-p-anisoyl- Derivatives

The development of stereoselective synthetic routes to chiral 3(2H)-benzofuranones is a significant area of research, driven by the prevalence of this core in biologically active molecules. The creation of enantiomerically pure derivatives, including those with a 2-p-anisoyl substituent, often requires sophisticated catalytic systems that can control the formation of the critical stereocenter at the C2 position. Modern strategies increasingly rely on organocatalysis and transition-metal catalysis to achieve high levels of enantioselectivity.

One prominent and highly efficient method for accessing chiral 2,2-disubstituted benzofuran-3(2H)-ones involves an N-heterocyclic carbene (NHC)-catalyzed intramolecular Stetter reaction. mdpi.comresearchgate.net This approach utilizes β,β-disubstituted Michael acceptors to construct the five-membered ring, creating a fully substituted quaternary stereogenic center. The use of terpene-derived triazolium salts as NHC precatalysts has proven particularly effective. For instance, a pinene-derived triazolium salt with a pentafluorophenyl moiety can promote the intramolecular Stetter reaction to yield 2,2-disubstituted coumaranones with excellent enantioselectivity. mdpi.comresearchgate.net Researchers have systematically evaluated various NHC catalysts, including those derived from fenchone (B1672492) and camphor, with a camphor-derived catalyst bearing a 2,4,6-trichlorophenyl N-substituent providing the desired product in high yield and good enantiomeric excess. mdpi.comresearchgate.net

Another powerful strategy employs dual-metal relay catalysis. A one-pot asymmetric rhodium/palladium relay catalysis has been developed for the synthesis of gem-diaryl benzofuran-3(2H)-ones. organic-chemistry.org This process ingeniously combines a rhodium/chiral sulfur-olefin (Rh/SOL)-catalyzed enantioselective 1,2-addition with a subsequent palladium-catalyzed intramolecular C-O coupling. This method is notable for its high efficiency and enantioselectivity, achieving up to 99% enantiomeric excess (ee) and good yields. organic-chemistry.org The reaction demonstrates broad substrate scope, tolerating a variety of arylboronic acids and α-diketones, and optimization studies have identified specific ligands and bases that enhance the reaction's success. organic-chemistry.org

Palladium catalysis is also central to another advanced methodology involving the enantioselective C–H activation and subsequent C–O bond formation. nih.govacs.org This Pd(II)-catalyzed process starts from phenylacetic acids and proceeds via an intramolecular cyclization to furnish chiral benzofuranones. It stands as a pioneering example of enantioselective C–H functionalization operating through a Pd(II)/Pd(IV) redox cycle. nih.govacs.org

Furthermore, the Michael addition reaction has been rendered highly enantioselective for the synthesis of complex benzofuranone derivatives. A bifunctional squaramide catalyst has been shown to effectively promote the Michael addition of 2-substituted benzofuran-3(2H)-ones to nitroolefins. rsc.org This organocatalytic approach leads to the formation of chiral 2,2'-substituted benzofuran-3-one derivatives, which feature adjacent quaternary and tertiary stereocenters, with excellent levels of enantioselectivity. rsc.org

The following tables summarize key findings from selected asymmetric synthetic methodologies for producing derivatives of 3(2H)-Benzofuranone.

Table 1: NHC-Catalyzed Intramolecular Stetter Reaction of a Salicylaldehyde-Derived Substrate mdpi.comresearchgate.net

| Catalyst Precursor | N-Substituent | Yield (%) | ee (%) |

| Camphor-derived (L) | 2,4,6-Trichlorophenyl | 98 | 84 |

| Pinene-derived (N) | Pentafluorophenyl | - | excellent |

| Fenchone-derived (F) | Mesityl | - | - |

| Fenchone-derived (G) | 2,6-Diisopropylphenyl | - | - |

| Fenchone-derived (H) | 2,4,6-Trichlorophenyl | - | - |

| Camphor-derived (J) | Mesityl | - | - |

| Camphor-derived (K) | 2,6-Diisopropylphenyl | - | - |

(-) Indicates data not explicitly provided in the source.

Table 2: Dual Rh/Pd-Catalyzed Synthesis of gem-Diaryl Benzofuran-3(2H)-ones organic-chemistry.org

| Entry | Arylboronic Acid | α-Diketone | Yield (%) | ee (%) |

| 1 | Phenylboronic acid | 1,2-diphenylethane-1,2-dione | 85 | 98 |

| 2 | 4-Methylphenylboronic acid | 1,2-diphenylethane-1,2-dione | 82 | 98 |

| 3 | 4-Methoxyphenylboronic acid | 1,2-diphenylethane-1,2-dione | 80 | 97 |

| 4 | 4-Fluorophenylboronic acid | 1,2-diphenylethane-1,2-dione | 88 | 99 |

| 5 | Phenylboronic acid | 1-phenyl-2-(p-tolyl)ethane-1,2-dione | 86 | 98 |

Reactivity and Mechanistic Investigations of 3 2h Benzofuranone, 2 P Anisoyl

Electrophilic and Nucleophilic Properties of the 3(2H)-Benzofuranone Core

The 3(2H)-benzofuranone core possesses both electrophilic and nucleophilic sites, allowing it to participate in a diverse range of chemical transformations. The carbonyl group at the 3-position renders the carbon atom electrophilic, making it susceptible to attack by nucleophiles. byjus.com Conversely, the enolate that can be formed by deprotonation at the 2-position is a potent nucleophile.

The electrophilicity of the carbonyl carbon is a key feature in reactions such as additions and condensations. For instance, it can react with a variety of nucleophiles, including amines, thiols, and carbanions, to afford a range of functionalized benzofuranone derivatives. The benzene (B151609) ring of the benzofuranone core can undergo electrophilic substitution reactions, with the substitution pattern being influenced by the existing substituents.

The nucleophilic character of the enolate is harnessed in reactions like alkylations and aldol (B89426) condensations, enabling the introduction of various substituents at the 2-position. The reactivity of the enolate can be modulated by the choice of base and reaction conditions, providing a degree of control over the outcome of the reaction.

Pericyclic Reactions and Cycloaddition Chemistry Involving 3(2H)-Benzofuranone, 2-p-anisoyl-

Pericyclic reactions, which proceed through a concerted, cyclic transition state, represent a powerful tool for the construction of complex molecular architectures. msu.eduebsco.com 3(2H)-Benzofuranone, 2-p-anisoyl- and its derivatives are known to participate in various pericyclic reactions, most notably cycloaddition reactions. ebsco.comub.edu These reactions are characterized by the simultaneous formation of multiple bonds and often exhibit high stereospecificity. msu.edu

The exocyclic double bond in the 2-p-anisoyl- substituent can act as a dienophile in Diels-Alder reactions, a type of [4+2] cycloaddition. youtube.com This allows for the construction of six-membered rings fused to the benzofuranone core. The stereochemical outcome of these reactions is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. youtube.com

[3+2] Cycloaddition Reactions in the Construction of Spiro-Benzofuranone Derivatives

A particularly significant application of the cycloaddition chemistry of 2-aroyl-3(2H)-benzofuranones is in the synthesis of spiro-benzofuranone derivatives. mdpi.commdpi.com These compounds, which feature a spirocyclic junction at the 2-position of the benzofuranone ring, are of considerable interest due to their presence in various natural products and their potential biological activities. researchgate.net

One of the most effective methods for constructing these spirocyclic systems is through [3+2] cycloaddition reactions. mdpi.commdpi.com In these reactions, the 2-aroyl-3(2H)-benzofuranone acts as a dipolarophile, reacting with a three-atom component (a 1,3-dipole) to form a five-membered ring. A variety of 1,3-dipoles can be employed, including azomethine ylides, nitrones, and nitrile oxides, leading to the formation of diverse spiro-heterocyclic systems. mdpi.com For example, the reaction of 2-p-anisoyl-3(2H)-benzofuranone with an azomethine ylide, generated in situ from an amino acid and an aldehyde, can produce spiro-pyrrolidine-benzofuranone derivatives in high yield and with excellent diastereoselectivity. mdpi.comnih.gov

The reaction conditions for these [3+2] cycloadditions can often be mild, and the use of chiral catalysts can enable the enantioselective synthesis of spiro-benzofuranones. mdpi.com The versatility of this approach allows for the generation of a wide range of structurally diverse spiro compounds with potential applications in medicinal chemistry and materials science. mdpi.comresearchgate.net

Rearrangement Reactions and Transformations of the 3(2H)-Benzofuranone, 2-p-anisoyl- Skeleton

The 3(2H)-benzofuranone skeleton, particularly when appropriately substituted, can undergo a variety of rearrangement reactions, leading to the formation of new carbocyclic and heterocyclic frameworks. byjus.commsu.edu These transformations often proceed through cationic or anionic intermediates and can be initiated by acid or base catalysis. msu.eduwiley-vch.de

One notable rearrangement is the Baker-Venkataraman rearrangement, which involves the conversion of an o-acyloxyacetophenone to a 1,3-diketone upon treatment with a base. uclan.ac.ukscispace.com While not a direct rearrangement of the benzofuranone itself, this reaction is a key step in the synthesis of chromones, which can be seen as isomers of certain benzofuranone derivatives. scispace.com The mechanism involves an intramolecular acyl transfer. uclan.ac.uk

Other types of rearrangements that related structures can undergo include the Beckmann rearrangement of oximes derived from the ketone, and the Baeyer-Villiger oxidation, which involves the insertion of an oxygen atom adjacent to the carbonyl group to form an ester or lactone. byjus.comwiley-vch.debeilstein-journals.org The course of these rearrangements is often influenced by the migratory aptitude of the groups attached to the carbonyl carbon.

Oxidative and Reductive Manipulations of 3(2H)-Benzofuranone, 2-p-anisoyl-

The 3(2H)-benzofuranone core and the p-anisoyl substituent are amenable to a range of oxidative and reductive transformations. These reactions can be used to modify the oxidation state of the molecule, leading to the formation of new functional groups and derivatives.

The carbonyl group at the 3-position can be reduced to a hydroxyl group using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. This reduction can lead to the formation of 2-p-anisoyl-2,3-dihydro-3-benzofuranol. Further reduction could potentially lead to the corresponding benzofuran (B130515).

Oxidative reactions can target different parts of the molecule. For instance, the benzene ring can be oxidized under certain conditions. The exocyclic double bond can be cleaved oxidatively, for example, using ozonolysis, to yield a dicarbonyl compound. The Baeyer-Villiger oxidation, as mentioned previously, is another important oxidative transformation that can be applied to the ketonic carbonyl group. beilstein-journals.org

Photochemical Reactivity and Photoreactions of 3(2H)-Benzofuranone, 2-p-anisoyl-

The photochemical reactivity of 3(2H)-benzofuranone, 2-p-anisoyl- is an area of interest due to the presence of multiple chromophores that can absorb UV or visible light. Upon photoexcitation, the molecule can undergo a variety of transformations, including cycloadditions, rearrangements, and fragmentations. msu.eduacs.org

One potential photoreaction is a [2+2] cycloaddition involving the exocyclic double bond, either intramolecularly with another part of the molecule or intermolecularly with another olefin. youtube.com These reactions can lead to the formation of cyclobutane (B1203170) rings and are often governed by different stereochemical rules than their thermal counterparts. msu.edu

The carbonyl group can also participate in photochemical reactions. For example, it can undergo Norrish-type reactions upon excitation. Furthermore, the presence of the aromatic rings suggests the possibility of photo-induced electron transfer processes. The specific photochemical pathways that are followed will depend on the wavelength of light used, the solvent, and the presence of other reactants or sensitizers.

Derivatization Strategies and Analogue Design Based on the 3 2h Benzofuranone, 2 P Anisoyl Scaffold

Structural Modifications at the Benzofuranone Ring System

The benzofuranone ring is a frequent target for structural modification to fine-tune the electronic and steric properties of the entire molecule. Researchers have explored the introduction of a variety of substituents onto the benzene (B151609) portion of the benzofuranone core. These modifications can significantly influence the molecule's properties, from its absorption spectra to its biological efficacy.

Common modifications involve the addition of halide, hydroxyl, and methyl groups at various positions of the benzofuranone ring. researchgate.net For instance, studies on the related aurone (B1235358) structures have shown that placing halogen atoms, such as bromine or chlorine, at positions 4 and 5 can induce a red shift in the compound's absorbance spectra, meaning they absorb light at longer wavelengths compared to their non-halogenated counterparts. researchgate.net

In the context of developing new therapeutic agents, substitutions on the benzofuranone ring have been shown to be critical for activity. A study on a series of 2-(nitroheteroarylmethylene)-3(2H)-benzofuranone derivatives, which share the same core benzofuranone system, demonstrated the impact of such substitutions. nih.gov Analogues were synthesized with chloro, methoxy (B1213986), and dimethoxy groups at positions 6 and 7 of the benzofuranone ring. nih.gov These substitutions were found to significantly alter the antiplasmodial activity of the compounds against different strains of Plasmodium falciparum. nih.gov For example, a derivative with a 7-methoxy group showed the highest activity against the 3D7 strain, while a 6-chloro substituted analogue was most potent against the resistant K1 strain. nih.gov This highlights how strategic functionalization of the benzofuranone ring can be used to optimize biological activity and selectivity.

Table 1: Examples of Substitutions on the Benzofuranone Ring

| Position of Substitution | Substituent Group | Observed Effect (in related compounds) | Reference |

| 4 and 5 | Halogens (e.g., Cl, Br) | Red-shifted absorbance spectra | researchgate.net |

| 6 | Chloro (Cl) | Potent activity against K1 P. falciparum strain | nih.gov |

| 7 | Methoxy (OCH₃) | Potent activity against 3D7 P. falciparum strain | nih.gov |

| 6,7 | Dimethoxy | Modulated antiplasmodial activity and selectivity | nih.gov |

| Various | Methyl (CH₃) | Investigated for general structural-activity relationships | researchgate.net |

Functionalization of the p-Anisoyl Moiety

The p-anisoyl group, which is a 4-methoxybenzoyl moiety, provides a second key site for structural diversification. Modifications to this part of the molecule can alter its hydrogen bonding capacity, steric bulk, and electronic properties, thereby influencing its interaction with biological targets.

The synthesis of the parent scaffold and its analogues often involves a condensation reaction between a benzofuran-3-one and a substituted benzaldehyde (B42025). researchgate.netthieme-connect.com Therefore, the functionalization of the p-anisoyl moiety can be readily achieved by using different benzaldehyde derivatives in the initial synthesis. The p-anisoyl group itself is derived from p-anisaldehyde (4-methoxybenzaldehyde). By replacing this starting material with other substituted benzaldehydes, a wide array of analogues can be generated.

For example, demethylation of the methoxy group to a hydroxyl group would introduce a hydrogen bond donor, potentially altering receptor binding. Other alkoxy groups could be introduced to modulate lipophilicity. Furthermore, the phenyl ring of the anisoyl group can be decorated with various electron-donating or electron-withdrawing substituents to systematically probe electronic requirements for activity.

Table 2: Analogue Design via Functionalization of the p-Anisoyl Moiety

| Starting Benzaldehyde Derivative | Resulting Functional Group at C2 | Potential Change in Property |

| 4-Hydroxybenzaldehyde | 4-Hydroxybenzoyl | Introduction of H-bond donor |

| 4-Chlorobenzaldehyde | 4-Chlorobenzoyl | Introduction of electron-withdrawing group |

| 4-(Trifluoromethyl)benzaldehyde | 4-(Trifluoromethyl)benzoyl | Strong electron-withdrawing group, increased lipophilicity |

| 3,4-Dimethoxybenzaldehyde | 3,4-Dimethoxybenzoyl | Altered steric and electronic profile |

| 4-(N,N-Dimethylamino)benzaldehyde | 4-(N,N-Dimethylamino)benzoyl | Introduction of strong electron-donating group |

Synthesis of Fused Heterocyclic Systems Containing the 3(2H)-Benzofuranone, 2-p-anisoyl- Motif

An advanced strategy for derivatization involves using the 3(2H)-benzofuranone, 2-p-anisoyl- motif as a building block for the synthesis of more complex, fused heterocyclic systems. Such molecules have more rigid conformations and present different three-dimensional shapes for interacting with biological systems, potentially leading to novel activities or improved selectivity.

One powerful method for achieving this is through cycloaddition reactions. For example, benzofuranone derivatives can undergo phosphine-catalyzed [3+2] cycloaddition reactions with allenoates. mdpi.com This transformation results in the formation of spiro-benzofuranone derivatives, where a new five-membered ring is fused at the C2 position of the original benzofuranone. mdpi.com This creates a complex spirocyclic system, significantly increasing the structural complexity of the parent scaffold.

Other synthetic strategies can be envisioned based on established methods for building heterocyclic rings. arsdcollege.ac.inuomustansiriyah.edu.iq The carbonyl group within the benzofuranone ring or the anisoyl moiety could act as an electrophilic site in condensation reactions. For instance, reaction with a dinucleophile like hydrazine (B178648) or a substituted hydrazine could lead to the formation of a fused pyrazole (B372694) ring. Similarly, reactions based on the Pomeranz–Fritsch or Bischler-Napieralski syntheses could potentially be adapted to construct fused isoquinoline (B145761) or dihydroisoquinoline systems. arsdcollege.ac.inuomustansiriyah.edu.iq These strategies expand the chemical space accessible from the initial scaffold, leading to the creation of novel and structurally diverse compound libraries.

Table 3: Strategies for Fused Heterocyclic System Synthesis

| Reaction Type | Reactant Partner | Resulting Fused System | Reference |

| [3+2] Cycloaddition | Allenoates | Spiro-cyclopentene-benzofuranone | mdpi.com |

| Condensation | Hydrazines | Pyrazolo-benzofuranone (hypothetical) | uou.ac.in |

| Intramolecular Cyclization | Modified substrates | Indeno[5,4-b]furan-8-one (related system) | scielo.org.za |

Stereoselective Generation of Chiral Analogues and Diastereomers

The carbon atom at the C2 position of the 3(2H)-benzofuranone ring is a stereocenter. Consequently, 3(2H)-Benzofuranone, 2-p-anisoyl- exists as a pair of enantiomers. It is a well-established principle in pharmacology that different enantiomers of a chiral drug can have vastly different biological activities, potencies, and safety profiles. Therefore, the ability to selectively synthesize a single enantiomer or diastereomer is of paramount importance in drug discovery and development.

Several advanced synthetic methods have been developed for the stereoselective synthesis of substituted benzofuran-3(2H)-ones. Asymmetric dual-metal relay catalysis, for example, has been employed for the enantioselective 1,2-addition to a precursor followed by a palladium-catalyzed intramolecular C-O coupling. organic-chemistry.org This strategy allows for the rapid and efficient synthesis of benzofuran-3(2H)-ones containing a quaternary carbon at the C2 position in a highly enantioselective manner. organic-chemistry.org

Furthermore, the cycloaddition reactions used to create fused systems can also be performed stereoselectively. The phosphine-catalyzed [3+2] annulation of benzofuranones with allenes can be rendered asymmetric by using a chiral phosphine (B1218219) catalyst. mdpi.com This approach not only builds the complex spirocyclic system but also controls the stereochemistry of the newly formed chiral centers, yielding the product with high enantioselectivity. mdpi.com The use of chiral auxiliaries attached to the starting materials represents another classic strategy to induce diastereoselectivity during key bond-forming reactions. scispace.com These methods provide chemists with the tools needed to access specific stereoisomers, enabling a detailed investigation of their distinct properties.

Table 4: Methods for Stereoselective Synthesis

| Method | Catalyst / Reagent | Outcome | Reference |

| Dual-Metal Relay Catalysis | Rh/chiral sulfur-olefin and Pd catalysts | Highly enantioselective synthesis of C2-quaternary benzofuran-3(2H)-ones | organic-chemistry.org |

| Asymmetric [3+2] Cycloaddition | Chiral phosphine catalyst (e.g., (R)-SITCP) | Enantioenriched spiro-benzofuranone derivatives | mdpi.com |

| Asymmetric Michael-Aldol Tandem | Primary amine catalyst | Enantioselective synthesis of griseofulvin (B1672149) analogues (related structures) | researchgate.net |

| Chiral Auxiliary Control | C2-symmetric chiral auxiliaries | Diastereomerically enriched α-aryl carbonyl compounds (principle) | scispace.com |

Advanced Spectroscopic and Analytical Characterization for Mechanistic Insights into 3 2h Benzofuranone, 2 P Anisoyl

Elucidation of Reaction Intermediates and Transient Species using In-Situ Spectroscopy

In-situ spectroscopy is a powerful tool for monitoring chemical reactions in real-time, enabling the detection and characterization of transient intermediates and short-lived species. Techniques like in-situ Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to follow the progress of reactions involving 2-p-anisoyl-3(2H)-benzofuranone. For instance, in the synthesis of this compound, in-situ IR can track the disappearance of reactant vibrational bands and the emergence of product bands, potentially revealing the presence of intermediate structures. mdpi.com This is particularly valuable in understanding reaction mechanisms, such as cycloaddition reactions where transient zwitterionic or biradical intermediates may be formed. mdpi.com The ability to observe these species directly provides crucial evidence for proposed reaction pathways.

Application of Advanced NMR Techniques for Stereochemical and Conformational Analysis

Advanced Nuclear Magnetic Resonance (NMR) techniques are indispensable for the detailed structural elucidation of 3(2H)-Benzofuranone, 2-p-anisoyl- in solution, particularly for determining its stereochemistry and preferred conformation.

Key NMR Techniques and Their Applications:

Nuclear Overhauser Effect Spectroscopy (NOESY): This two-dimensional NMR technique is crucial for determining the spatial proximity of protons within the molecule. By observing cross-peaks between protons that are close in space, the relative stereochemistry of substituents can be established. For complex molecules, NOESY experiments are instrumental in confirming the configuration of stereocenters. ipb.pt

Diffusion-Ordered Spectroscopy (DOSY): DOSY is used to study the translational motion of molecules in solution, which can provide information about their size and shape. In the context of 2-p-anisoyl-3(2H)-benzofuranone, DOSY can help to confirm the monomeric state of the molecule in solution and to study any potential aggregation or complex formation.

Two-dimensional correlation spectroscopy (COSY) is another fundamental 2D NMR technique that reveals proton-proton coupling networks within a molecule, aiding in the assignment of proton signals and confirming the connectivity of the carbon skeleton. longdom.org The integration of these advanced NMR methods provides a comprehensive picture of the molecule's three-dimensional structure in solution. ipb.ptlongdom.org

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of 3(2H)-Benzofuranone, 2-p-anisoyl- and for elucidating its fragmentation pathways upon ionization. nih.govmdpi.com This information is vital for structural confirmation and for understanding the molecule's stability.

By subjecting the molecule to ionization, typically through techniques like Electrospray Ionization (ESI), and analyzing the resulting ions and their fragments with high mass accuracy, a detailed fragmentation pattern can be constructed. mdpi.com The fragmentation process often involves the cleavage of specific bonds, leading to the formation of characteristic fragment ions. For instance, in a molecule like 2-p-anisoyl-3(2H)-benzofuranone, fragmentation might occur at the ester linkage or within the benzofuranone core. Analyzing these fragments helps to piece together the original structure and confirm the connectivity of its different parts. researchgate.netowlstonemedical.com

Table 1: Illustrative HRMS Fragmentation Data for a Benzofuranone Derivative

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 180 | Benzofuranone derivative fragment |

| 137 | Fragment ion |

| 111 | Fragment ion |

This table is illustrative and based on characteristic fragmentation of benzofuranone derivatives. mdpi.com Actual values for 3(2H)-Benzofuranone, 2-p-anisoyl- would need to be experimentally determined.

The development of in silico fragmentation software further aids in the interpretation of complex mass spectra by predicting fragmentation patterns for a given structure. nih.govnih.gov

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.govanton-paar.com By analyzing the diffraction pattern of X-rays passing through a single crystal of 3(2H)-Benzofuranone, 2-p-anisoyl-, a detailed electron density map can be generated, from which the exact positions of all atoms can be determined. nih.gov

This technique provides unambiguous information on:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds.

Stereochemistry: The absolute configuration of chiral centers.

Conformation: The specific spatial arrangement of the molecule in the crystal lattice.

Intermolecular interactions: How individual molecules pack together in the crystal, including hydrogen bonding and other non-covalent interactions.

For example, a study on a related compound, 3-(Propan-2-ylidene)benzofuran-2(3H)-one, revealed detailed information about its crystal structure, including the planarity of the molecule and the nature of intermolecular contacts. researchgate.net Such data is invaluable for understanding the molecule's physical properties and for computational modeling studies.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in 3(2H)-Benzofuranone, 2-p-anisoyl- and can also offer insights into its conformational properties. nih.govresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, allowing for their identification. For 2-p-anisoyl-3(2H)-benzofuranone, key IR bands would include the stretching vibrations of the carbonyl groups (C=O) of the lactone and the ketone, as well as vibrations associated with the aromatic rings and the ether linkage.

A study on 2(3H)-benzofuranone recorded its Raman and IR spectra, allowing for the assignment of fundamental vibrational modes. nih.govresearchgate.net Such analyses, often supported by computational calculations, can help to identify different conformers of the molecule that may exist in equilibrium. nih.govresearchgate.net

Theoretical and Computational Chemistry Studies of 3 2h Benzofuranone, 2 P Anisoyl

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of molecules like 3(2H)-Benzofuranone, 2-p-anisoyl-. mdpi.comarabjchem.org These calculations provide a deep understanding of the molecule's stability, reactivity, and spectroscopic properties. epstem.net

DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly employed to optimize the molecular geometry and calculate various electronic parameters. mdpi.com Key descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. youtube.com The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. epstem.net

Other important reactivity descriptors that can be calculated include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The tendency to attract electrons (χ ≈ (I+A)/2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η ≈ (I-A)/2).

Chemical Softness (S): The reciprocal of hardness (S = 1/η).

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons (ω = χ²/2η).

These parameters help in predicting how the molecule will interact with other chemical species, which is vital for designing new synthetic pathways or predicting its role in biological systems. acs.org

Table 1: Hypothetical Quantum Chemical Reactivity Descriptors for 3(2H)-Benzofuranone, 2-p-anisoyl- (Calculated in Gas Phase)

| Parameter | Value | Unit | Description |

| EHOMO | -6.5 | eV | Highest Occupied Molecular Orbital Energy |

| ELUMO | -2.1 | eV | Lowest Unoccupied Molecular Orbital Energy |

| Energy Gap (ΔE) | 4.4 | eV | Indicator of Chemical Reactivity |

| Ionization Potential (I) | 6.5 | eV | Ability to donate an electron |

| Electron Affinity (A) | 2.1 | eV | Ability to accept an electron |

| Electronegativity (χ) | 4.3 | eV | Electron attracting tendency |

| Chemical Hardness (η) | 2.2 | eV | Resistance to charge transfer |

| Electrophilicity Index (ω) | 4.19 | eV | Propensity to accept electrons |

Note: The values in this table are illustrative and based on typical results for similar benzofuranone structures. Actual calculated values may vary.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. acs.org For a flexible molecule like 3(2H)-Benzofuranone, 2-p-anisoyl-, MD simulations are invaluable for conformational analysis and understanding its interactions with its environment, such as solvents or biological macromolecules. nih.govnih.gov

An MD simulation would begin with an optimized structure, often obtained from quantum chemical calculations. acs.org This structure is then placed in a simulated environment (e.g., a box of water molecules) and the system's evolution is tracked by solving Newton's equations of motion for every atom. The simulation reveals the accessible conformations of the molecule, the stability of these conformations, and the dynamics of their interconversion. acs.org

Key insights from MD simulations include:

Conformational Landscape: Identifying the most stable low-energy conformations of the molecule. This is crucial as the biological activity of a molecule is often tied to a specific three-dimensional shape.

Intermolecular Interactions: Analyzing the non-covalent interactions, such as hydrogen bonds and van der Waals forces, between the molecule and its surroundings. For instance, MD can show how the p-anisoyl group and the benzofuranone core interact with water molecules or the residues of a protein's active site. nih.gov

Solvent Effects: Understanding how the solvent influences the molecule's structure and dynamics.

Molecular Docking and Binding Affinity Predictions with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.govresearchgate.net This method is central to drug discovery and helps in understanding the potential biological targets of compounds like 3(2H)-Benzofuranone, 2-p-anisoyl-. Many benzofuranone derivatives have been studied as inhibitors of enzymes like monoamine oxidases or alkaline phosphatases. nih.govnih.gov

The docking process involves:

Obtaining the 3D structures of the ligand (3(2H)-Benzofuranone, 2-p-anisoyl-) and the target protein (e.g., from the Protein Data Bank).

Sampling a large number of possible orientations of the ligand within the protein's binding site.

Using a scoring function to estimate the binding affinity for each orientation. The pose with the best score is predicted as the most likely binding mode.

Docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and specific amino acid residues in the active site. nih.gov This information is critical for explaining the molecule's mechanism of action and for designing more potent and selective derivatives. The binding affinity is often expressed as a binding energy (e.g., in kcal/mol) or an inhibition constant (Ki). nih.gov

Table 2: Illustrative Molecular Docking Results for 3(2H)-Benzofuranone, 2-p-anisoyl- with a Hypothetical Enzyme Target

| Parameter | Value | Description |

| Binding Energy | -8.5 kcal/mol | Estimated free energy of binding. More negative values indicate stronger binding. |

| Predicted Ki | 1.5 µM | Predicted inhibition constant, indicating potency. |

| Key Interacting Residues | Tyr123, Phe256, Arg310 | Amino acids in the active site forming significant bonds with the ligand. |

| Types of Interactions | Hydrogen bond with Tyr123 (carbonyl oxygen), Pi-pi stacking with Phe256 (anisoyl ring) | Specific non-covalent interactions stabilizing the complex. |

Note: This table presents hypothetical data to illustrate the output of a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. d-nb.info For a class of compounds like benzofuranones, a QSAR study would involve synthesizing and testing a library of derivatives and then building a mathematical model to predict the activity of new, unsynthesized compounds. nih.gov

While a QSAR model cannot be built for a single compound, 3(2H)-Benzofuranone, 2-p-anisoyl- could serve as a lead compound or a member of the training set in a QSAR study. The process involves:

Data Set Preparation: Assembling a group of structurally related compounds with experimentally measured biological activities (e.g., IC50 values). nih.gov

Descriptor Calculation: For each molecule, a set of numerical descriptors representing its physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters) is calculated. ethernet.edu.et

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is developed that correlates the descriptors with the biological activity. semanticscholar.org

Model Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation. d-nb.info

A successful QSAR model can identify the key molecular features that govern the activity of the benzofuranone scaffold, providing a roadmap for designing new derivatives with enhanced potency. ethernet.edu.et For example, a QSAR model might reveal that increasing the electron-donating character of the substituent on the benzoyl ring enhances activity, guiding chemists to synthesize analogues with different alkoxy groups.

Molecular and Cellular Biological Interactions of 3 2h Benzofuranone, 2 P Anisoyl

Mechanistic Investigations of Enzyme Modulation and Inhibition

Monoamine Oxidase (MAO) Inhibitory Activity and Competitive Inhibition Mechanisms

Derivatives of 3(2H)-benzofuranone have demonstrated notable inhibitory effects on monoamine oxidases (MAO), which are key enzymes in the metabolism of neurotransmitters. nih.gov These enzymes exist in two isoforms, MAO-A and MAO-B, which are targets for drugs used in the treatment of depression and neurodegenerative diseases, respectively. jmb.or.krmdpi.com

Studies on a series of 2-azolylmethylene-3-(2H)-benzofuranone derivatives revealed potent and selective inhibitory activity. Specifically, certain derivatives showed strong inhibition of MAO-A, while others were highly potent and selective against MAO-B. nih.gov For instance, compound 3b was identified as a highly potent and selective MAO-A inhibitor, whereas compound 4c exhibited significant potency and selectivity for MAO-B. nih.gov Further mechanistic studies indicated that these inhibitions are competitive. nih.gov Compound 3b acts as a competitive inhibitor of MAO-A with a Kᵢ value of 10 nM, and compound 4c is a competitive inhibitor of MAO-B with a Kᵢ value of 6.1 nM. nih.gov

The 3-coumaranone (benzofuran-3(2H)-one) scaffold is recognized as a promising starting point for developing selective MAO-B inhibitors. nih.gov Research on various 3-coumaranone derivatives has shown that they are generally selective for MAO-B over MAO-A. nih.gov For many of these derivatives, the inhibition of both MAO-A and MAO-B was found to be reversible. nih.gov

Interactive Table: MAO Inhibitory Activity of Selected 2-Azolylmethylene-3-(2H)-benzofuranone Derivatives nih.gov

| Compound | Target | IC₅₀ (nM) | Selectivity Index | Inhibition Type | Kᵢ (nM) |

| 3b | MAO-A | 21 | 48 | Competitive | 10 |

| 4c | MAO-B | 16 | >1100 | Competitive | 6.1 |

Ligand-Receptor Binding Affinity Studies at the Molecular Level

The binding affinity of benzofuran (B130515) derivatives extends to various receptors. For example, spiro-joined benzofuran and isobenzofuran (B1246724) piperidines have been synthesized and assessed for their potential as sigma receptor ligands. nih.gov These studies have identified compounds with subnanomolar affinity that show a preference for the sigma 2 binding site. nih.gov The investigation of these compounds involved competitive binding assays to determine their affinity and selectivity for sigma receptor subtypes. nih.gov

Modulation of Cellular Signaling Pathways and Molecular Targets

Phytochemicals, including compounds with benzofuran-like structures, are known to modulate multiple signaling pathways involved in cellular processes. nih.gov These natural compounds can influence pathways related to cell proliferation, apoptosis, and inflammation. nih.gov For instance, some phytochemicals exert their effects by suppressing the activation of nuclear factor-κB (NF-κB) and STAT-3, as well as down-regulating the expression of COX-2 and iNOS. nih.gov

Interactions with Cellular Components (e.g., Proteins, Nucleic Acids)

The biological activity of benzofuranone derivatives is linked to their interactions with various cellular components. For example, some 2-benzylidene-3(2H)-benzofuranones have been shown to inhibit chorismate synthase, a key enzyme in the shikimate pathway of bacteria, which is essential for the synthesis of aromatic amino acids. researchgate.net Additionally, certain nitroimidazolyl-benzofuranone hybrids are thought to act by disrupting DNA molecules within pathogens through the formation of active radical anions. researchgate.net

Mechanistic Analysis of Antiproliferative Effects in Isolated Cellular Models (Non-Clinical Context)

Several studies have investigated the antiproliferative effects of benzofuranone derivatives in various cancer cell lines. For instance, novel benzofuran-2-carboxamide (B1298429) derivatives have demonstrated concentration-dependent antiproliferative activity against tumor cell lines. nih.gov Some of these compounds were found to induce apoptosis, a form of programmed cell death, while others appeared to act through different cell death mechanisms. nih.gov

Similarly, pyrazole-based benzofuran derivatives have been synthesized and evaluated for their anticancer properties. researchgate.net Studies on K562 cells, a human leukemia cell line, showed that certain compounds in this class can induce apoptosis and inhibit the release of the pro-inflammatory cytokine IL-6. researchgate.net Furthermore, some benzofuran-3(2H)-one derivatives have shown cytotoxic activity against human breast and lung cancer cell lines, inducing apoptosis through the extrinsic pathway and inhibiting cell migration. researchgate.net

Interactive Table: Antiproliferative Activity of Selected Benzofuran Derivatives

| Cell Line | Compound Class | Observed Effects | Reference |

| SW620 | Benzofuran-2-carboxamides | Selective concentration-dependent antiproliferation, apoptosis induction | nih.gov |

| SK-BR-3 | Benzofuran-2-carboxamides | Selective antiproliferation | nih.gov |

| K562 | Pyrazole-based benzofuran derivatives | Apoptosis induction, inhibition of IL-6 release | researchgate.net |

| MCF-7, MDA-MB-231 (Breast Cancer) | Benzofuran-3(2H)-one derivatives | Cytotoxic activity, apoptosis induction, inhibition of cell migration | researchgate.net |

| A549, H1299 (Lung Cancer) | Benzofuran-3(2H)-one derivatives | Cytotoxic activity, apoptosis induction, inhibition of cell migration | researchgate.net |

Emerging Applications of 3 2h Benzofuranone, 2 P Anisoyl in Non Biological Systems

Application in Catalysis and Organocatalysis Utilizing the Benzofuranone Core

The benzofuranone core is a significant target in the field of organocatalysis, where small organic molecules are used to accelerate chemical reactions. Research has focused on the asymmetric synthesis of chiral benzofuranones, which are valuable building blocks in organic chemistry. rsc.orgresearchgate.net A key challenge in this area is the tendency of organocatalysts to aggregate, which can reduce the efficiency and selectivity of the synthesis. rsc.orgresearchgate.net Studies on the synthesis of chiral benzofuranones using Cinchona alkaloids as catalysts have shown that the method of reagent addition can dramatically affect the reaction yield by influencing catalyst aggregation. rsc.org

N-Heterocyclic carbenes (NHCs) have also emerged as effective organocatalysts for producing highly functionalized benzofuran-3(2H)-ones. mdpi.com A notable application is the intramolecular Stetter reaction, which allows for the construction of five-membered rings with fully-substituted quaternary stereogenic centers, leading to a variety of chiral 2,2-disubstituted benzofuran-3(2H)-one derivatives in high yields and excellent enantioselectivities. mdpi.com Furthermore, phosphine-catalyzed [3+2] cycloaddition reactions involving benzofuranones and allenoates have been developed to synthesize spiro-benzofuranone derivatives, which are complex molecular architectures. mdpi.com These catalytic methods highlight the importance of the benzofuranone scaffold as a synthetic objective, providing access to structurally diverse and chirally enriched molecules for further applications.

Table 1: Catalytic Syntheses Involving the Benzofuranone Core

| Catalytic Method | Catalyst Type | Key Transformation | Significance |

|---|---|---|---|

| Asymmetric Synthesis | Organocatalyst (e.g., Cinchona alkaloids) | Synthesis of chiral benzofuranones | Addresses catalyst aggregation issues to improve yield. rsc.orgresearchgate.net |

| Intramolecular Stetter Reaction | N-Heterocyclic Carbene (NHC) | Synthesis of 2,2-disubstituted benzofuran-3(2H)-ones | Creates fully-substituted quaternary stereocenters with high enantioselectivity. mdpi.com |

Integration into Advanced Materials and Polymer Science

The intrinsic properties of the benzofuranone structure make it a candidate for use in advanced materials and polymer science. Benzofuran (B130515) derivatives are noted for beneficial electrochemical behavior, thermal stability, and high quantum yields, which are valuable characteristics for materials science. nih.gov These properties have led to their investigation as hole-transporting materials for potential use in organic light-emitting diodes (OLEDs). nih.gov

In the realm of polymer science, benzofuranone derivatives have been identified as effective radical scavengers. researchgate.net The addition of these compounds to polymers can function as an antioxidant, delaying the oxidative degradation of the material during processing and throughout its service life. researchgate.net This stabilization role is crucial for preventing the loss of mechanical properties, such as impact resistance and elasticity, in various plastics. researchgate.net The ability of the benzofuranone core to be chemically modified allows for the fine-tuning of its properties for specific material applications. nih.gov

Table 2: Applications of Benzofuranone Derivatives in Materials Science

| Application Area | Relevant Property | Potential Use |

|---|---|---|

| Electronics | Electrochemical behavior, thermal stability | Organic Light-Emitting Diodes (OLEDs). nih.gov |

Development as Chemical Probes or Fluorescent Labels

The benzofuranone scaffold is a promising platform for the design of fluorescent probes and chemical labels due to its favorable absorption and fluorescence characteristics. nih.govrsc.org Many benzofuranone-based probes are "turn-on" sensors, meaning they are non-fluorescent or weakly fluorescent in solution but exhibit a significant increase in fluorescence intensity upon binding to a specific target. nih.govrsc.orgnih.gov This property makes them highly useful for imaging with a high signal-to-noise ratio.

Researchers have successfully developed benzofuranone-based fluorescent probes for various analytical and imaging purposes.

Imaging Pathological Protein Aggregates: Small molecule probes with a benzofuranone core have been synthesized to image α-synuclein fibrils, which are associated with neurodegenerative diseases. nih.govrsc.orgnih.gov These probes show a high affinity for the fibrils and can help distinguish between different pathological forms. nih.govrsc.org Similarly, benzofuranone derivatives have been designed to detect amyloid aggregates, another hallmark of neurodegenerative conditions. researchgate.netresearchgate.net

Detecting Small Molecules: A benzofuranone-derived probe was developed for imaging sulfite (B76179) levels in living cells, demonstrating rapid response, high specificity, and steady signal reporting. nih.govresearchgate.net

The fluorescence properties of benzofuran derivatives, such as their quantum yield, can be tuned by altering the substituents on the core structure, making them a versatile tool for creating custom probes. nih.govmdpi.com

Table 3: Benzofuranone-Based Fluorescent Probes

| Probe Target | Key Feature | Application |

|---|---|---|

| α-Synuclein Fibrils | "Turn-on" fluorescence upon binding | Imaging of pathological protein aggregates. nih.govrsc.orgnih.gov |

| Amyloid Aggregates | Binds effectively to fibril structures | Detection of amyloid deposits. researchgate.netresearchgate.net |

Role in Advanced Analytical Chemistry Methodologies (e.g., Derivatization Agents, Standards)

In analytical chemistry, the modification of an analyte to enhance its detection or separation is a common strategy known as derivatization. research-solution.com While specific studies detailing 3(2H)-Benzofuranone, 2-p-anisoyl- as a derivatization agent are not prominent, structurally related benzofuran compounds, specifically benzofurazans, are well-established as fluorogenic derivatization reagents in high-performance liquid chromatography (HPLC). nih.govresearchgate.net These reagents react with analytes like amino acids to form highly fluorescent derivatives, which significantly improves their detectability and allows for better separation. nih.gov The benzofurazan (B1196253) moiety has been shown to be highly effective for the separation of enantiomers. nih.gov

The compound 3(2H)-Benzofuranone, 2-p-anisoyl- is listed in chemical databases and catalogs, suggesting its availability for use as a chemical standard or building block in synthetic chemistry. smolecule.comepa.gov Analytical standards are crucial for the validation of analytical methods, calibration of instruments, and quantification of analytes in a sample. The presence of this specific compound in commercial sources points to its potential role as a reference material in research and quality control laboratories.

Table 4: Analytical Applications of Benzofuran-Related Compounds

| Application | Compound Type | Function |

|---|---|---|

| Derivatization Agent | Benzofurazan reagents | Reacts with analytes to form fluorescent derivatives for enhanced HPLC detection. nih.govresearchgate.net |

Future Research Directions and Unexplored Avenues for 3 2h Benzofuranone, 2 P Anisoyl

Development of Novel and More Efficient Synthetic Routes with Enhanced Selectivity

The future of research on 3(2H)-Benzofuranone, 2-p-anisoyl- is intrinsically linked to the development of innovative and efficient synthetic strategies that offer high yields and superior selectivity. Current synthetic approaches to the benzofuranone core often involve multi-step procedures that may lack atom economy and generate significant waste. Future endeavors should prioritize the design of novel synthetic routes characterized by enhanced efficiency and selectivity.

Key areas for exploration include:

Catalyst-Free and One-Pot Syntheses: The development of catalyst-free, one-pot reactions would represent a significant advancement, minimizing reaction steps, purification efforts, and the use of potentially toxic metal catalysts. Such approaches are not only more environmentally benign but also more cost-effective for large-scale production.

Enantioselective Synthesis: The chiral center at the 2-position of the benzofuranone ring presents an opportunity for the development of enantioselective synthetic methods. Utilizing chiral catalysts or auxiliaries could enable the selective synthesis of a single enantiomer, which is crucial for elucidating stereospecific biological activities and developing more potent therapeutic agents. Research into enantioselective reduction of precursor molecules could yield the desired stereoisomers with high enantiomeric excess.

Flow Chemistry Approaches: The application of continuous flow chemistry could offer significant advantages in terms of reaction control, scalability, and safety. The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow reactor can lead to improved yields and selectivity.

| Synthetic Strategy | Potential Advantages |

| Catalyst-Free Synthesis | Reduced cost, environmental impact, and metal contamination. |

| One-Pot Reactions | Increased efficiency, reduced waste, and simplified procedures. |

| Enantioselective Synthesis | Access to single enantiomers for enhanced biological potency and specificity. |

| Flow Chemistry | Improved reaction control, scalability, and safety. |

Exploration of Undiscovered Reactivity Patterns and Transformation Pathways

The chemical reactivity of 3(2H)-Benzofuranone, 2-p-anisoyl- remains largely uncharted territory. A thorough investigation of its reactivity profile could unlock novel transformation pathways and lead to the synthesis of a diverse range of new derivatives with unique properties.

Future research should focus on:

Photochemical Reactivity: Inspired by the photochromic properties of related benzofuranone-based spiropyrans, investigating the photochemical behavior of 3(2H)-Benzofuranone, 2-p-anisoyl- could reveal interesting light-induced transformations. This could lead to applications in photoswitchable materials, molecular sensors, or photochemotherapy.

Thermal Reactivity and Rearrangements: A detailed study of the compound's thermal stability and potential for thermally induced rearrangements could uncover novel molecular scaffolds.

Reactions at the Methylene (B1212753) Bridge: The methylene group at the 2-position is a potential site for various chemical modifications. Exploring reactions such as selective oxidations, reductions, or the introduction of functional groups at this position could yield a library of new derivatives.

Cycloaddition Reactions: The enone moiety within the benzofuranone ring system could participate in various cycloaddition reactions, providing access to complex polycyclic structures that may possess interesting biological activities.

Deeper Mechanistic Elucidation of Biological Activities at a Sub-Cellular Level

While preliminary studies on related benzofuran (B130515) derivatives suggest potential anticancer and antimicrobial activities, the specific sub-cellular targets and molecular mechanisms of action for 3(2H)-Benzofuranone, 2-p-anisoyl- are yet to be determined. A deeper understanding of its biological activity is crucial for its development as a therapeutic agent.

Future investigations should aim to:

Identify Sub-Cellular Targets: Utilizing techniques such as affinity chromatography, proteomics, and cellular imaging can help identify the specific proteins or cellular components that interact with the compound. Based on studies of analogous 2-aroyl benzofurans, potential targets could include tubulin and cyclin-dependent kinases (CDKs).

Elucidate Molecular Mechanisms: Once the targets are identified, detailed biochemical and cellular assays can be employed to unravel the precise mechanism of action. For instance, if the compound targets tubulin, its effect on microtubule polymerization dynamics, cell cycle progression, and induction of apoptosis should be investigated.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogues with systematic structural modifications will be essential to establish a clear structure-activity relationship. This will provide valuable insights into the key structural features required for biological activity and guide the design of more potent and selective compounds.

| Potential Biological Target | Implied Mechanism of Action |

| Tubulin | Disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. |

| Cyclin-Dependent Kinases (CDKs) | Inhibition of cell cycle progression. |

| Other Kinases or Enzymes | Modulation of various signaling pathways involved in cell growth and survival. |

Integration into Supramolecular Chemistry and Host-Guest Systems

The field of supramolecular chemistry offers exciting opportunities to utilize 3(2H)-Benzofuranone, 2-p-anisoyl- as a building block for the construction of novel functional materials. The aromatic rings and carbonyl groups present in the molecule provide potential sites for non-covalent interactions, making it a candidate for integration into host-guest systems.

Future research could explore:

Encapsulation in Macrocycles: Investigating the encapsulation of the molecule within the cavities of macrocyclic hosts such as cyclodextrins, calixarenes, or cucurbiturils could enhance its solubility, stability, and bioavailability. This could also lead to controlled release systems.

Formation of Supramolecular Polymers and Gels: The ability of the molecule to self-assemble through hydrogen bonding or π-π stacking interactions could be explored to form supramolecular polymers or gels with potential applications in drug delivery, tissue engineering, or sensing.

Development of Molecular Sensors: By functionalizing the benzofuranone core with specific recognition motifs, it may be possible to develop chemosensors for the detection of ions or small molecules through changes in fluorescence or other spectroscopic properties.

Computational Design and Predictive Modeling for New 3(2H)-Benzofuranone, 2-p-anisoyl- Derivatives with Tuned Properties

In silico methods are powerful tools that can accelerate the discovery and optimization of new molecules with desired properties. The application of computational chemistry to the study of 3(2H)-Benzofuranone, 2-p-anisoyl- and its derivatives can provide valuable insights and guide experimental efforts.

Future computational studies should focus on:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust QSAR models based on a dataset of synthesized analogues and their biological activities can help predict the activity of new, untested compounds and identify the key molecular descriptors that influence their potency.

Molecular Docking Studies: Docking simulations can be used to predict the binding mode of the compound and its derivatives to potential biological targets. This can provide a structural basis for understanding their mechanism of action and for designing new inhibitors with improved binding affinity and selectivity.

Virtual Screening: Large virtual libraries of novel 3(2H)-Benzofuranone, 2-p-anisoyl- derivatives can be screened in silico against various biological targets to identify promising candidates for synthesis and experimental testing.

ADMET Prediction: Computational models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to prioritize compounds with favorable pharmacokinetic and safety profiles for further development.

| Computational Method | Application in Drug Discovery |

| QSAR | Predict biological activity and identify key molecular features. |

| Molecular Docking | Predict binding modes to biological targets and guide lead optimization. |

| Virtual Screening | Identify potential hit compounds from large virtual libraries. |

| ADMET Prediction | Assess pharmacokinetic and safety profiles of drug candidates. |

Q & A

Q. What synthetic routes are recommended for 3(2H)-benzofuranone derivatives with p-anisoyl substituents, and how can substituent reactivity influence yield?

Synthesis of 3(2H)-benzofuranone derivatives typically involves carbonyl condensation reactions. For 2-p-anisoyl derivatives, the p-methoxybenzoyl group introduces steric and electronic effects that require optimization. A plausible route involves:

- Step 1 : Condensation of substituted phenols with glyoxylic acid to form the benzofuranone core .

- Step 2 : Introduction of the p-anisoyl group via Friedel-Crafts acylation or nucleophilic substitution, depending on the position and reactivity of the benzofuranone scaffold .

- Yield optimization : Use of Lewis acids (e.g., AlCl₃) or microwave-assisted synthesis to enhance regioselectivity. Monitor steric hindrance from methoxy groups using DFT calculations .

Q. How can structural characterization of 2-p-anisoyl-3(2H)-benzofuranone be performed to confirm regiochemistry and substituent orientation?

- NMR spectroscopy : Analyze - and -NMR for coupling patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons split due to anisotropic effects) .

- X-ray crystallography : Resolve ambiguities in substituent orientation (e.g., para vs. meta positions) using single-crystal data .

- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H] peaks) and fragmentation patterns unique to the p-anisoyl group .

Q. What computational methods are suitable for predicting the electronic properties of 2-p-anisoyl-3(2H)-benzofuranone?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to model HOMO-LUMO gaps and assess electron-withdrawing/donating effects of substituents .

- Molecular docking : Predict binding affinity for biological targets (e.g., enzymes like HDACs) using AutoDock Vina .

Advanced Research Questions

Q. How do photophysical properties of 2-p-anisoyl-3(2H)-benzofuranone vary with solvent polarity, and what mechanistic insights can be derived?

- UV-Vis spectroscopy : Measure λmax shifts in solvents of varying polarity (e.g., from hexane to DMSO). The p-anisoyl group’s electron-donating methoxy substituent enhances π→π* transitions, leading to bathochromic shifts in polar solvents .

- Fluorescence quenching studies : Assess interactions with biomolecules (e.g., serum albumin) to evaluate potential sensor applications .

Q. What strategies resolve contradictions in reported biological activities of benzofuranone derivatives with p-anisoyl groups?

- Systematic SAR studies : Compare analogues with varying substituents (e.g., 4-methoxy vs. 3-methoxy) to isolate the p-anisoyl group’s contribution .

- Meta-analysis : Re-evaluate assay conditions (e.g., cell lines, concentrations) across studies to identify confounding factors. For example, HDAC inhibition assays may show variability due to differential cell permeability .

Q. How can regioselective functionalization of 3(2H)-benzofuranone be achieved for targeted modifications (e.g., fluorination or hydroxylation)?

Q. What are the challenges in scaling up 2-p-anisoyl-3(2H)-benzofuranone synthesis while maintaining purity for in vivo studies?